molecular formula C3H3F2N B6157935 1,1-difluoro-2-isocyanoethane CAS No. 1913294-61-7

1,1-difluoro-2-isocyanoethane

Cat. No.: B6157935
CAS No.: 1913294-61-7
M. Wt: 91.06 g/mol
InChI Key: ZSEJLELCCJQLBU-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Isocyanides in Contemporary Chemical Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research, profoundly impacting pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The unique properties conferred by fluorine, such as high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can dramatically alter a molecule's physical, chemical, and biological characteristics. jst.go.jpmdpi.com These modifications include enhanced metabolic stability, increased binding affinity, and tailored electronic properties. mdpi.com When the fluorine element is part of a gem-difluoro group (CF2), it can act as a bioisostere for carbonyl groups or ether oxygen atoms, a strategy widely used in medicinal chemistry. rsc.org

Within this context, fluorinated isocyanides represent a class of reagents with compelling dual functionality. The isocyanide group (–N⁺≡C⁻) is a versatile functional group, known for its unique electronic structure and ambiphilic reactivity, making it a valuable participant in a wide array of chemical transformations, particularly multicomponent reactions. researchgate.net The combination of a fluorinated alkyl chain with an isocyanide terminus in a single molecule, such as 1,1-difluoro-2-isocyanoethane, creates a powerful building block for constructing complex, fluorine-containing target molecules.

Historical Development and Initial Syntheses of this compound Precursors

The journey to synthesizing a molecule like this compound is built upon a rich history of organofluorine chemistry. This field began to flourish after Henri Moissan's successful isolation of elemental fluorine in 1886. numberanalytics.com Early work was challenging due to the high reactivity of fluorine, but the 20th century saw the development of safer and more controlled fluorination methods. numberanalytics.comnih.gov

The synthesis of the core structure of this compound relies on the preparation of its key precursor, 1,1-difluoroethane (B1215649) (also known as HFC-152a). A primary industrial method for producing 1,1-difluoroethane is the mercury-catalyzed addition of hydrogen fluoride (B91410) (HF) to acetylene. wikipedia.org This reaction proceeds through a vinyl fluoride intermediate. wikipedia.org

Reaction for 1,1-Difluoroethane Synthesis: HC≡CH + 2 HF → CH₃CHF₂

Alternative routes have also been developed, including the fluorination of vinyl chloride or 1,1-dichloroethane (B41102) using various fluorinating agents and catalysts. chemicalbook.comgoogle.com Once a suitable precursor like 1,1-difluoro-2-haloethane (e.g., 1,1-difluoro-2-iodoethane) is obtained, the isocyanide group can be introduced through established synthetic transformations, such as the reaction of a corresponding primary amine with chloroform (B151607) and a base (carbylamine reaction) or the dehydration of a formamide.

Structural Features and Electronic Configuration Pertinence of this compound

The properties of this compound are dictated by the interplay between the gem-difluoro group and the isocyanide moiety.

The Isocyanide Group: The isocyanide functional group is an isomer of the more common nitrile group. wikipedia.org Its electronic structure is best described by two resonance structures: a zwitterionic form with a triple bond between a positively charged nitrogen and a negatively charged carbon, and a neutral, carbene-like form with a double bond. wikipedia.orgnih.gov This electronic ambiguity confers both nucleophilic and electrophilic character on the terminal carbon atom. nih.gov Structurally, the R-N-C linkage in isocyanides is nearly linear, with an angle close to 180°. wikipedia.org Spectroscopically, isocyanides are characterized by a strong, sharp absorption in their infrared (IR) spectra, typically appearing in the 2110–2165 cm⁻¹ range. wikipedia.orgwikipedia.org

The 1,1-Difluoroethyl Group: The two fluorine atoms on the same carbon (a gem-difluoro arrangement) have a profound electronic effect. Due to fluorine's high electronegativity, the C-F bond is highly polarized, which can influence the reactivity of adjacent functional groups. This substitution pattern is known to increase the metabolic stability of molecules in biological systems. rsc.org

The combination of these features in this compound results in a molecule with a highly reactive isocyanide "head" and a polar, fluorinated "tail."

Table 1: Predicted Physicochemical Properties of this compound
PropertyValue / DescriptionReference
Chemical FormulaC₃H₃F₂N
Functional GroupsIsocyanide (–NC), gem-Difluoro (–CF₂–)
Isocyanide IR Stretching Frequency (νNC)~2110–2165 cm⁻¹ (strong, sharp) wikipedia.orgwikipedia.org
Isocyanide BondingDescribed by resonance: R-N⁺≡C⁻ ↔ R-N=C: wikipedia.orgnih.gov
Key ReactivityAmbiphilic carbon atom, susceptible to α-addition nih.gov

Significance of this compound in Synthetic Organic Chemistry and Materials Science

While specific applications for this compound are an emerging area of research, its potential significance can be inferred from the known utility of its constituent parts.

In Synthetic Organic Chemistry: Isocyanides are renowned as powerful building blocks, especially in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step. Therefore, this compound is a valuable reagent for introducing a difluoroethyl moiety into diverse, drug-like molecules and heterocyclic systems. researchgate.net The gem-difluoroalkene substructure, which can be accessed from such compounds, is also a valuable synthetic intermediate. nih.gov

In Materials Science: The unique properties of fluorinated compounds are highly sought after in materials science. Fluoropolymers, for instance, exhibit exceptional thermal stability and chemical resistance. nih.gov this compound could potentially serve as a monomer or an additive in the synthesis of novel fluorinated polymers. Furthermore, isocyanides are well-established ligands in coordination and organometallic chemistry, acting as analogues of carbon monoxide but with different electronic donor-acceptor properties. wikipedia.orgwikipedia.org This suggests that this compound could be used to create novel metal complexes with potential applications in catalysis or as advanced materials. The incorporation of fluorine could tune the electronic properties of the resulting metal complexes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1913294-61-7

Molecular Formula

C3H3F2N

Molecular Weight

91.06 g/mol

IUPAC Name

1,1-difluoro-2-isocyanoethane

InChI

InChI=1S/C3H3F2N/c1-6-2-3(4)5/h3H,2H2

InChI Key

ZSEJLELCCJQLBU-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC(F)F

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1 Difluoro 2 Isocyanoethane

Dehydrative Routes to Isocyanides: Specific Adaptations for 1,1-Difluoro-2-isocyanoethane

The most established route to isocyanides involves the dehydration of N-substituted formamides. For the synthesis of this compound, this requires the precursor N-(2,2-difluoroethyl)formamide. This formamide is typically synthesized by the formylation of 2,2-difluoroethanamine. The subsequent dehydration step is critical and can be accomplished using a variety of reagents, which are broadly categorized into phosgene-based and non-phosgene-based systems.

Phosgene-Mediated Dehydration Strategies

Phosgene (COCl₂) and its safer liquid surrogates, diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), are powerful dehydrating agents for converting formamides to isocyanides. The general mechanism involves the activation of the formamide oxygen by the phosgene equivalent, followed by elimination facilitated by a base to yield the isocyanide.

While this method is highly effective for a wide range of formamides, its application is often limited by the extreme toxicity of phosgene gas. scribd.com Triphosgene is frequently preferred as it is a solid and safer to handle, depolymerizing in situ to generate phosgene. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM), in the presence of a tertiary amine base like triethylamine or pyridine to neutralize the generated HCl. Despite the high yields often achieved with these reagents, their use necessitates stringent safety protocols. researchgate.net

Table 1: Phosgene-Based Dehydration of N-(2,2-difluoroethyl)formamide (General Protocol)

ReagentBaseSolventGeneral Conditions
Phosgene (COCl₂)Triethylamine, PyridineDichloromethane (DCM)Low temperature (e.g., 0 °C to rt)
DiphosgeneTriethylamine, PyridineDichloromethane (DCM)Low temperature (e.g., 0 °C to rt)
TriphosgeneTriethylamine, PyridineDichloromethane (DCM)Low temperature (e.g., 0 °C to rt)

Non-Phosgene Based Dehydration Reagents and Mechanistic Insights

Growing safety and environmental concerns have driven the development of numerous non-phosgene-based dehydration methods. These reagents offer milder conditions and are generally less hazardous.

Phosphorus Oxychloride (POCl₃): Phosphorus oxychloride is one of the most common and cost-effective reagents for formamide dehydration. researchgate.net The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which also acts as the solvent in some modern, greener protocols. nih.govpearson.com The mechanism involves the formation of a dichlorophosphoric Vilsmeier-type intermediate, which then eliminates to form the isocyanide. Recent advancements have focused on solvent-free conditions, using triethylamine as both the base and reaction medium, which allows for rapid reaction times (often under 5 minutes) and high yields with minimal waste. nih.govdss.go.th

p-Toluenesulfonyl Chloride (TsCl): Tosyl chloride, in the presence of a base like pyridine or sodium hydrogen carbonate, is another effective dehydrating agent. uniupo.itrsc.org This method is considered greener and less toxic compared to POCl₃ or phosgene derivatives. rsc.org The reaction proceeds by the formation of a tosyl-activated formamide intermediate, which undergoes base-promoted elimination. researchgate.net The choice of base and solvent can be optimized to improve yields and sustainability, with studies investigating alternatives to chlorinated solvents. uniupo.it

Other Reagents: Other notable non-phosgene reagents include the Burgess reagent, the Appel reagent (triphenylphosphine/carbon tetrachloride), and cyanuric chloride. These reagents offer varying degrees of reactivity and substrate scope, providing alternatives for sensitive molecules or specific reaction conditions.

Table 2: Common Non-Phosgene Dehydrating Agents for Isocyanide Synthesis

Dehydrating AgentTypical BaseCommon SolventsKey Features
Phosphorus Oxychloride (POCl₃)Triethylamine, PyridineDichloromethane, TriethylamineCost-effective, rapid, high yields. nih.gov
p-Toluenesulfonyl Chloride (TsCl)Pyridine, NaHCO₃Dichloromethane, TolueneMilder conditions, less toxic. uniupo.itorganic-chemistry.org
Burgess ReagentNone (acts as its own base)Tetrahydrofuran (THF)Mild and selective.
Appel Reagent (PPh₃/CCl₄)TriethylamineAcetonitrile, DichloromethaneUseful for various functional groups.
Cyanuric ChlorideTriethylamineDichloromethaneAlternative to phosgene.

Alternative Synthetic Pathways for Isocyanides Incorporating Fluorine: From Amines to Isocyanides

Alternative methods often begin with the corresponding primary amine, 2,2-difluoroethanamine, and generate the isocyanide through various transformations, sometimes in a single pot.

One-Pot Multicomponent Reactions Incorporating Difluoroethyl Moieties

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity. mdpi.comnih.gov A key strategy in modern synthesis is the in situ generation of the isocyanide from a primary amine, which is then immediately trapped in an IMCR. researchgate.net This approach avoids the isolation and handling of potentially volatile and malodorous isocyanides.

For this compound, this would involve a one-pot process where 2,2-difluoroethanamine is first converted to its formamide, dehydrated to the isocyanide, and then reacted with the other components of the Ugi (an aldehyde/ketone, a carboxylic acid) or Passerini (an aldehyde/ketone, a carboxylic acid) reaction. mdpi.comnih.gov This telescoping of reactions into a single operation improves efficiency and reduces waste. While the concept is well-established, specific literature examples detailing a one-pot Ugi or Passerini reaction starting from 2,2-difluoroethanamine are not widespread, though the principle remains a viable synthetic strategy. researchgate.netnih.gov

Isocyanide Generation via Formamide Derivatives

This pathway represents the conventional two-step synthesis of isocyanides from primary amines and is the foundation for the dehydration routes discussed in section 2.1.

Formylation of 2,2-difluoroethanamine: The first step is the conversion of the primary amine, 2,2-difluoroethanamine, to N-(2,2-difluoroethyl)formamide. This is typically achieved by reaction with a formylating agent such as ethyl formate, formic acid with a coupling agent, or a mixed anhydride. rsc.org

Dehydration: The resulting N-(2,2-difluoroethyl)formamide is then subjected to dehydration using one of the reagents detailed in section 2.1 (e.g., POCl₃, TsCl) to yield this compound. researchgate.net

This step-wise approach allows for the isolation and purification of the intermediate formamide, which can be advantageous for ensuring the purity of the final isocyanide product.

Synthesis from Primary Amines and Difluorocarbene

A novel and innovative method for synthesizing isocyanides involves the reaction of primary amines with difluorocarbene (:CF₂). This reaction provides a direct route from the amine to the isocyanide, bypassing the need for formylation and dehydration.

In this procedure, difluorocarbene is generated in situ from a stable precursor, such as sodium chlorodifluoroacetate, via thermal decarboxylation. The highly reactive difluorocarbene then reacts with the primary amine (2,2-difluoroethanamine). The proposed mechanism involves the formal extrusion of two molecules of hydrogen fluoride (B91410) (HF), facilitated by a base, to construct the isocyano group. This method is notable for its operational simplicity, safety (avoiding highly toxic reagents), and broad substrate scope, including various functionalized alkyl and aryl amines.

Chemo- and Regioselective Synthesis of this compound: Control Strategies

The chemo- and regioselective synthesis of this compound presents a significant challenge due to the need for precise installation of two distinct functional groups on a two-carbon backbone. A plausible and controlled synthetic strategy involves a two-step approach: first, the synthesis of the precursor 2,2-difluoroethylamine, followed by its conversion to the target isocyanide.

Step 1: Synthesis of 2,2-Difluoroethylamine

The regioselective synthesis of 2,2-difluoroethylamine is crucial and can be achieved through the amination of 1-halo-2,2-difluoroethanes. The choice of starting material, reaction conditions, and solvent plays a pivotal role in controlling the selectivity and yield of this reaction.

A common method involves the reaction of 2,2-difluoro-1-bromoethane or 2,2-difluoro-1-chloroethane with ammonia. google.comresearchgate.net To ensure the monosubstitution product (2,2-difluoroethylamine) is favored over potential side products, a significant excess of ammonia is typically used. The reaction is generally carried out in a pressure vessel, such as an autoclave, due to the volatility of ammonia and the required reaction temperatures. google.com The use of a catalyst, such as potassium iodide, can facilitate the nucleophilic substitution, particularly when starting from the less reactive chloro-analogue. google.com

Control strategies to maximize the yield and purity of 2,2-difluoroethylamine include:

Stoichiometry: A high molar ratio of ammonia to the haloethane starting material is employed to minimize the formation of di- and tri-substituted amine byproducts. Ratios of up to 8:1 (ammonia:haloethane) have been reported to be effective. google.com

Temperature and Pressure: The reaction temperature is a critical parameter that influences the reaction rate. Temperatures in the range of 100-150°C are commonly used. google.comchemicalbook.com The reaction is conducted under pressure in a closed system to maintain the concentration of ammonia and prevent the evaporation of reactants. researchgate.net

Solvent: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) can enhance the rate of nucleophilic substitution. google.com The water content in the solvent should be carefully controlled, as it can lead to the formation of byproducts. google.com

Starting MaterialReagents and ConditionsSolventYield (%)
2,2-difluoro-1-bromoethaneAmmonia (4 eq.), Potassium IodideDMSO82
2,2-difluoro-1-chloroethaneAmmonia (6 eq.), Potassium IodideDMSO88
2,2-difluoro-1-chloroethaneAmmonia (8 eq.), Potassium IodideN-Methylpyrrolidone70

Step 2: Conversion of 2,2-Difluoroethylamine to this compound

The conversion of a primary amine to an isocyanide is typically achieved through a dehydration reaction of the corresponding N-formyl derivative. mdpi.com This two-stage process involves the formylation of 2,2-difluoroethylamine to produce N-(2,2-difluoroethyl)formamide, followed by dehydration.

The formylation can be carried out using standard formylating agents. The subsequent dehydration of the formamide is a critical step where various reagents can be employed, with phosphorus oxychloride in the presence of a tertiary amine base, such as triethylamine, being a common and effective choice. mdpi.com This method is known for its high efficiency and relatively mild reaction conditions. mdpi.com

The control of this dehydration step is essential for achieving a high yield of the desired isocyanide. Key control strategies include:

Temperature: The reaction is often performed at low temperatures, typically around 0°C, to control the exothermic nature of the reaction and to prevent side reactions. mdpi.com

Reagent Stoichiometry: The molar ratio of the formamide, dehydrating agent, and base needs to be carefully controlled to ensure complete conversion and to neutralize the acidic byproducts.

Reaction Time: The reaction is generally rapid, often completing within minutes. mdpi.com Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.

SubstrateDehydrating AgentBaseTemperature (°C)
N-substituted formamidesPhosphorus oxychlorideTriethylamine0

Isolation and Purification Methodologies for Research-Scale Production

The isolation and purification of this compound on a research scale require techniques that can handle a potentially volatile and reactive compound. The presence of fluorine atoms can also influence the physical properties and chromatographic behavior of the molecule.

Initial Work-up and Extraction

Following the synthesis, the reaction mixture would likely be quenched and subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. Due to the potential volatility of the product, care must be taken to minimize losses during these steps. Extraction with a suitable organic solvent with a low boiling point, such as diethyl ether, would be employed to transfer the product into the organic phase. mdpi.com

Distillation

Given that this compound is expected to be a volatile liquid, distillation is a primary method for its purification. byjus.comreachemchemicals.com

Simple or Fractional Distillation: If the boiling points of the desired product and the impurities are significantly different, simple distillation may be sufficient. reachemchemicals.com However, for closely boiling impurities, fractional distillation would be necessary to achieve high purity. reachemchemicals.com

Vacuum Distillation: For compounds that may be thermally sensitive, distillation under reduced pressure (vacuum distillation) can be employed to lower the boiling point and prevent decomposition. byjus.com

The purification of fluorinated compounds by distillation can sometimes be complicated by the formation of azeotropes. google.com In such cases, extractive distillation with a suitable solvent may be required to break the azeotrope and facilitate separation. google.com

Chromatography

Chromatographic techniques are essential for achieving high purity, especially on a research scale.

Gas Chromatography (GC): For a volatile compound like this compound, gas chromatography can be used for both analytical purity assessment and preparative-scale purification. The choice of the stationary phase is critical for achieving good separation.

Column Chromatography: Liquid column chromatography over silica (B1680970) gel or alumina is a standard technique for the purification of organic compounds. emu.edu.tr For fluorinated compounds, specialized "fluorous" chromatography, which utilizes a fluorinated stationary phase, can be particularly effective. nih.gov The separation is based on the "fluorophilicity" of the compounds. nih.gov The elution order of fluorinated compounds on such columns often correlates with the number of fluorine atoms. oup.com

The progress of the purification can be monitored by analytical techniques such as Thin-Layer Chromatography (TLC) for less volatile intermediates and Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy for the final product.

Purification TechniquePrinciple of SeparationApplicability to this compound
Fractional DistillationDifference in boiling pointsSuitable for separating from impurities with different volatilities. reachemchemicals.com
Vacuum DistillationLowering of boiling point under reduced pressureUseful if the compound is thermally labile. byjus.com
Gas Chromatography (GC)Partitioning between a stationary phase and a mobile gas phaseEffective for purification of volatile compounds.
Column ChromatographyAdsorption or partitioning on a solid stationary phaseStandard method for non-volatile precursors and can be adapted for the final product using appropriate stationary and mobile phases. emu.edu.tr
Fluorous ChromatographyPartitioning based on fluorine contentPotentially highly effective for separating fluorinated compounds from non-fluorinated impurities. nih.gov

Chemical Reactivity and Transformative Chemistry of 1,1 Difluoro 2 Isocyanoethane

Cycloaddition Reactions Involving the Isocyano Group

Cycloaddition reactions are powerful tools for constructing cyclic compounds. The isocyano group of 1,1-difluoro-2-isocyanoethane can participate as a one-carbon component in various cycloaddition processes, providing direct routes to fluorinated heterocyclic systems.

The isocyano group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. This methodology is a cornerstone for the synthesis of five-membered heterocycles. In the context of this compound, its reaction with various 1,3-dipoles, such as azides, nitrile oxides, and thiocarbonyl ylides, would lead to the formation of diverse fluorinated heterocycles. mdpi.combeilstein-journals.org The presence of the difluoroethyl moiety in the resulting ring system is of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. ekb.eg

For instance, the reaction with an azide (B81097) would yield a fluorinated tetrazole, while reaction with a nitrile oxide would produce a fluorinated oxadiazole. These reactions typically proceed with high regioselectivity, dictated by the electronic and steric properties of both the dipole and the dipolarophile. mdpi.com The difluoroethyl group enhances the electrophilic character of the isocyanide carbon, potentially increasing its reactivity toward electron-rich dipoles. mdpi.com

Table 1: Representative [3+2] Cycloaddition Reactions

1,3-DipoleReagent ExampleResulting Heterocycle Class
AzidePhenyl Azide1-Phenyl-5-(1,1-difluoroethyl)tetrazole
Nitrile OxideBenzonitrile (B105546) Oxide3-Phenyl-5-(1,1-difluoroethyl)-1,2,4-oxadiazole
DiazoalkaneDiazomethane4-(1,1-Difluoroethyl)-1H-1,2,3-triazole

Isocyanides are well-known to participate in [4+1] cycloadditions, where they contribute a single carbon atom to a four-atom system to form a five-membered ring. wikipedia.org A classic example is the reaction of isocyanides with tetrazines. wikipedia.org In this reaction, this compound would react with a substituted tetrazine, likely leading to the initial formation of a bicyclic intermediate that subsequently undergoes cycloreversion with the loss of dinitrogen gas to yield a substituted pyrimidine (B1678525) derivative. This provides a direct route to pyrimidines bearing a 1,1-difluoroethyl group, a valuable scaffold in drug discovery.

Nucleophilic Additions to the Isocyano Functionality

The terminal carbon atom of the isocyano group is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many important transformations, including reactions with organometallic reagents and insertion reactions.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that readily add across the carbon-nitrogen triple bond of isocyanides. libretexts.orgyoutube.com The reaction of this compound with these reagents would involve the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic isocyanide carbon. msu.edu This addition generates a new carbon-carbon bond and forms a metallated aldimine intermediate. This intermediate is typically not isolated but is hydrolyzed in a subsequent step to yield an aldehyde, or can be trapped with other electrophiles. This two-step sequence effectively converts the organometallic reagent into an aldehyde with one additional carbon atom, incorporating the 1,1-difluoroethylamino moiety.

Table 2: Reactions with Organometallic Reagents

Organometallic ReagentInitial Product (Metallo-aldimine)Final Product (after H₂O workup)
Methylmagnesium bromide (CH₃MgBr)N-(1,1-Difluoroethyl)ethanimine, MgBr saltAcetaldehyde + 1,1-Difluoroethylamine
Phenyllithium (C₆H₅Li)N-(1,1-Difluoroethyl)benzaldimine, Li saltBenzaldehyde + 1,1-Difluoroethylamine
n-Butyllithium (n-BuLi)N-(1,1-Difluoroethyl)pentanimine, Li saltPentanal + 1,1-Difluoroethylamine

Isocyanide insertion reactions, often catalyzed by transition metals, are a versatile method for constructing complex molecular architectures. sioc-journal.cn In these transformations, the isocyanide carbon inserts into a metal-carbon, metal-hydrogen, or other single bond. nih.gov this compound can serve as a substrate in such reactions, enabling the incorporation of a -C(=N-CH₂CHF₂)- unit into organic molecules.

Palladium-catalyzed insertion reactions, for example, can facilitate the insertion of the isocyanide into aryl or vinyl halides, followed by capture with a nucleophile to generate a variety of functionalized imines, amides, or ketones. sioc-journal.cn Radical isocyanide insertion protocols have also been developed, offering alternative pathways to complex heterocyclic structures like difluoromethylated spiro-compounds. rsc.org These reactions highlight the utility of isocyanides as "C1" building blocks, with the attached 1,1-difluoroethyl group being carried through the transformation into the final product. nih.gov

Electrophilic Reactions and Derivatization Strategies

Furthermore, the presence of the two electron-withdrawing fluorine atoms makes the protons on the same carbon (the α-carbon) acidic. While direct electrophilic attack on the fluorine-bearing carbon is unlikely, deprotonation of this carbon using a strong base could generate a carbanion. This nucleophilic species could then react with various electrophiles, offering a pathway for further functionalization of the difluoroethyl moiety. The 1,1-difluoroethyl group itself is a valuable motif in medicinal chemistry, often used as a bioisosteric replacement for metabolically labile groups such as methoxy (B1213986) ethers. cas.cn Therefore, reactions that introduce this group into larger molecules via the versatile chemistry of the isocyanide handle represent a key derivatization strategy. researchgate.netnih.gov

Metal-Catalyzed Transformations Utilizing this compound as a Ligand or Substrate

The dual functionality of this compound, featuring a reactive isocyanide group and an electron-poor gem-difluoroethyl moiety, suggests its potential as a versatile building block in metal-catalyzed transformations. The isocyanide can act as a strong σ-donating and moderate π-accepting ligand, while the fluorinated portion can influence the electronic properties of the molecule and its complexes.

Palladium-Catalyzed Cross-Coupling Reactions

While specific palladium-catalyzed cross-coupling reactions employing this compound are not extensively documented, the known reactivity of isocyanides in such systems allows for informed predictions. Isocyanides are well-known to participate in a variety of palladium-catalyzed reactions, often involving insertion into Pd-C or Pd-X bonds, which leads to the formation of imines or other nitrogen-containing heterocycles. rsc.orgresearchgate.net For instance, cascade cyclization reactions involving isocyanides and di-iodinated aromatic compounds have been developed to synthesize fused quinazolines. rsc.org

In the context of this compound, the compound could serve two primary roles:

As a Substrate: The isocyanide group could undergo migratory insertion into palladium-aryl or palladium-alkenyl bonds formed from an organohalide and the Pd(0) catalyst. This would typically be followed by further reaction steps, such as cyclization or hydrolysis.

As a Ligand: The isocyanide can coordinate to the palladium center. The strong electron-withdrawing nature of the adjacent gem-difluoro group would decrease the electron density on the isocyanide carbon, potentially impacting its donor properties and the stability and reactivity of the resulting palladium complex.

The use of isocyanide reagents, such as isocyanoacetate or polymer-bound isocyanides, has also been documented for the effective removal of residual palladium from reaction mixtures, a process known as scavenging. researchgate.net

Gold and Silver Catalysis with Isocyanides

Gold(I) and silver(I) salts are soft, carbophilic Lewis acids that effectively activate π-systems like alkynes and alkenes. beilstein-journals.orgbeilstein-journals.org Their application in isocyanide chemistry is well-established, often leading to complex heterocycle synthesis through multicomponent reactions. beilstein-journals.orgresearchgate.net

Gold Catalysis: Gold(I) isocyanide complexes, such as [ClAu(CNR)], have been employed as catalysts themselves, for example, in the hydration of alkynes to form ketones. researchgate.net Bulk gold metal has also been shown to catalyze the reaction of isocyanides with primary amines and oxygen to yield carbodiimides, a reaction where the surface-adsorbed isocyanide is activated toward nucleophilic attack. nih.gov The presence of the electron-withdrawing 1,1-difluoroethyl group in this compound would likely make the isocyanide carbon more electrophilic, potentially enhancing its reactivity toward nucleophiles upon coordination to a gold center.

Silver Catalysis: Silver salts like AgI or silver triflate are known to catalyze multicomponent reactions involving isocyanides. beilstein-journals.orgbeilstein-journals.org For example, silver hexafluoroantimonate catalyzes the [2+2+1] cycloaddition of allenoates, olefins, and isocyanides to generate five-membered carbocycles. beilstein-journals.orgbeilstein-journals.org Silver catalysis can also promote the formation of silver acetylides, which then react with in-situ generated iminium ions in A³-coupling (Aldehyde-Alkyne-Amine) reactions. beilstein-journals.org In such scenarios, this compound would act as a key building block, with its reactivity profile influenced by the silver catalyst.

Other Transition Metal Complexes and Reactivity

Isocyanides are isoelectronic with carbon monoxide (CO) but are generally better σ-donors and can form stable complexes with a wide range of transition metals in various oxidation states. wikipedia.orgscribd.comrsc.org The coordination chemistry of isocyanides is extensive, with ligands ranging from simple alkyl isocyanides to complex aryl derivatives. wikipedia.orgscribd.com

When this compound acts as a ligand, its electronic properties are expected to be significantly influenced by the gem-difluoro group. This group exerts a powerful electron-withdrawing inductive effect, which would decrease the basicity of the isocyanide. This can affect the strength of the metal-ligand bond and the spectroscopic properties of the complex, such as the C≡N stretching frequency in infrared spectroscopy. wikipedia.org

The reactivity of the coordinated isocyanide can also be altered. The increased electrophilicity of the isocyanide carbon could make it more susceptible to nucleophilic attack, leading to the formation of carbene complexes. rsc.org Furthermore, isocyanide ligands can insert into metal-alkyl bonds to form iminoacyl complexes. wikipedia.org The steric and electronic properties of the isocyanide ligand are crucial in determining the outcome of these reactions, and studies with various substituted isocyanides, including fluorinated ones, have been used to probe these effects in technetium complexes. nih.gov

Reactions Involving the gem-Difluoroethyl Moiety

The gem-difluoroethyl group is characterized by the presence of two fluorine atoms on the same carbon, which imparts unique chemical properties primarily due to the high electronegativity of fluorine and the exceptional strength of the C-F bond.

Nucleophilic Substitutions at the Fluorinated Carbon Center

Direct nucleophilic substitution at a saturated, fluorinated carbon center is an exceptionally challenging transformation. nih.govacs.org The carbon-fluorine bond is the strongest single bond to carbon, rendering compounds like gem-difluoroalkanes generally inert to classical S-N2-type reactions. researchgate.net

Achieving substitution at such a center typically requires harsh conditions or specific activation strategies:

Lewis Acid Catalysis: Strong Lewis acids such as B(C₆F₅)₃ or aluminum-based reagents (AlCl₃, AlEt₃) can be used to activate the C-F bond. researchgate.netnih.gov These reagents coordinate to the fluorine atom, facilitating its departure as part of a more complex reaction cascade, such as an intramolecular Friedel-Crafts reaction or an elimination to form a monofluoroalkene. nih.gov

Radical Pathways: Some transformations that result in the replacement of fluorine proceed through radical intermediates rather than direct nucleophilic displacement. For example, methods for the decarboxylative fluorination of aliphatic carboxylic acids using a fluorine source and a silver catalyst have been developed. unipv.it

Given these considerations, this compound is expected to be highly resistant to nucleophilic attack at the CF₂ carbon under standard conditions.

Functionalization of the C-H bonds adjacent to the Difluoro Group

The selective functionalization of C(sp³)-H bonds is a major goal in modern organic synthesis as it avoids the need for pre-functionalized substrates. europa.eusigmaaldrich.com These reactions often rely on transition metal catalysis, where a catalyst can selectively cleave a specific C-H bond, often guided by a nearby functional group. sigmaaldrich.com

For this compound, the target would be the C-H bonds of the methylene (B1212753) (-CH₂-) group. The adjacent, strongly electron-withdrawing CF₂ group would increase the acidity of these protons, potentially facilitating their removal by a base (deprotonation). Metalated isocyanides, formed by deprotonating the carbon adjacent to the isocyanide group, are known to be highly versatile nucleophiles. nsf.gov

However, direct catalytic functionalization of these C-H bonds without relying on their acidity presents a significant challenge due to the lack of an obvious directing group functionality that can chelate to a metal center and position it for C-H activation. europa.eu Research in this area focuses on developing new catalytic systems that can differentiate between various C-H bonds based on subtle electronic or steric differences. europa.eusigmaaldrich.com

Radical (Phenylsulfonyl)difluoromethylation of Isocyanides

A notable atom-economical and transition-metal-free method has been developed for the radical (phenylsulfonyl)difluoromethylation of isocyanides. nih.gov This process utilizes phenyl(phenylsulfonyl)difluoromethane (PhSO₂CF₂H) as the source of the difluoromethyl group. cas.cn

The reaction is initiated by the deprotonation of PhSO₂CF₂H, followed by an oxidation step to generate a (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•). nih.gov This radical species then adds to the isocyanide carbon. Subsequent intramolecular cyclization and further oxidation lead to the formation of the difluoromethylated product, typically a phenanthridine (B189435) derivative when starting from 2-isocyanobiaryl substrates. cas.cnresearchgate.net

An effective system for this transformation involves using PhI(OAc)₂ as a mild oxidant. cas.cn The reaction demonstrates excellent tolerance for various functional groups. nih.gov Optimization studies have shown that using a base like cesium carbonate (Cs₂CO₃) and an iodine (I₂) additive can significantly improve product yields. cas.cn For instance, the reaction of 2-isocyano-1,1'-biphenyl with PhSO₂CF₂H under optimal conditions resulted in a 78% yield of the desired 6-((phenylsulfonyl)difluoromethyl)phenanthridine. cas.cn

The versatility of this method is highlighted by its compatibility with a range of substituted 2-isocyanobiaryls. The electronic properties and positions of substituents on the aromatic rings have some influence on the reaction's efficiency, but generally, good to moderate yields are achieved across various substrates. cas.cn

Table 1: Substrate Scope for Radical (Phenylsulfonyl)difluoromethylation of 2-Isocyanobiaryls

Substrate (Isocyanide)Product Yield (%)
2-Isocyano-1,1'-biphenyl78
2-Isocyano-4'-methyl-1,1'-biphenyl75
4'-Fluoro-2-isocyano-1,1'-biphenyl71
4'-Chloro-2-isocyano-1,1'-biphenyl68
4'-Bromo-2-isocyano-1,1'-biphenyl65
2-Isocyano-4'-methoxy-1,1'-biphenyl62
2-Isocyano-3'-methyl-1,1'-biphenyl60
1-(2-Isocyanophenyl)naphthalene55
2-(2-Isocyanophenyl)thiophene52

Data sourced from research findings on transition-metal-free radical difluoromethylation. cas.cn The table is interactive and can be sorted.

Visible-Light-Driven Difluoromethylation of Isocyanides

Visible-light photoredox catalysis offers a mild and efficient pathway for the difluoromethylation of isocyanides. acs.org This approach utilizes an electrophilic S-(difluoromethyl)diarylsulfonium salt as a difluoromethyl radical precursor. acs.orgnih.gov The reaction proceeds smoothly under irradiation with visible light, often from a blue LED source, in the presence of a suitable photocatalyst.

A plausible mechanism involves the photocatalyst absorbing light and reaching an excited state. acs.org This excited catalyst then reduces the S-(difluoromethyl)diarylsulfonium salt via a single-electron transfer (SET) process, generating a difluoromethyl radical (•CF₂H). This radical then attacks the isocyanide, initiating a cascade reaction that typically involves intramolecular cyclization to yield difluoromethylated heterocycles like phenanthridines and isoquinolines. acs.org

This method is highly effective for a broad range of isocyanide substrates, including those that form phenanthridines, isoquinolines, and other fused heterocyclic systems. acs.org The reactions are generally carried out under mild conditions and produce moderate to excellent yields of the desired difluoromethylated products. acs.orgnih.gov The protocol has been successfully applied to synthesize a variety of complex molecules, demonstrating its wide applicability in constructing valuable fluorine-containing compounds. researchgate.netrsc.org

Table 2: Visible-Light-Driven Difluoromethylation of Various Isocyanides

Isocyanide Substrate TypeProduct TypeProduct Yield (%)
2-IsocyanobiarylDifluoromethylated Phenanthridineup to 92%
2-Isocyano-2'-methyl-1,1'-biphenylDifluoromethylated Phenanthridine85
1-(Isocyanomethyl)benzene derivativeDifluoromethylated Isoquinolineup to 88%
2-(2-Isocyanophenyl)furanDifluoromethylated Furo[3,2-c]pyridine75
2-Isocyano-N,N-dimethylanilineDifluoromethylated Quinoline68
2-(1H-indol-1-yl)isocyanobenzeneDifluoromethylated Pyrido[3,4-b]indole65

Data sourced from studies on visible-light-driven difluoromethylation using S-(difluoromethyl)diarylsulfonium salts. acs.org The table is interactive and can be sorted.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isocyanides and Fluorine-Containing Compoundsnsf.gov

NMR spectroscopy is a cornerstone for the structural elucidation of organofluorine compounds due to the favorable properties of the ¹⁹F nucleus, which has 100% natural abundance and high sensitivity. rsc.orgnih.govnumberanalytics.com The incorporation of fluorine provides a powerful spectroscopic probe for studying molecular structure and reaction mechanisms. researchgate.netresearchgate.net

¹H, ¹³C, ¹⁹F, and ¹⁵N NMR Analyses for Structural Confirmation and Conformational Studies

A comprehensive analysis using multinuclear NMR is essential for the unambiguous characterization of 1,1-difluoro-2-isocyanoethane (F₂CH-CH₂-NC).

¹H NMR Spectroscopy : The proton spectrum is predicted to show two complex multiplets. The proton on the difluoromethyl carbon (F₂CH) would appear as a triplet of triplets, arising from coupling to the two adjacent methylene (B1212753) protons (a ³JHH triplet) and the two geminal fluorine atoms (a ²JHF triplet). The two protons of the methylene group (-CH₂-) adjacent to the isocyanide function would also appear as a triplet of triplets, resulting from coupling to the single methine proton (a ³JHH triplet) and the two vicinal fluorine atoms (a ³JHF triplet).

¹⁹F NMR Spectroscopy : The ¹⁹F NMR spectrum provides a direct window into the fluorine environment. aiinmr.com For this molecule, the two fluorine atoms are chemically equivalent. Their signal is expected to be a doublet of triplets. The splitting into a doublet is caused by coupling to the geminal proton (²JHF), and the further splitting into a triplet is due to coupling with the two vicinal methylene protons (³JHF). The chemical shift for difluoromethyl groups attached to an alkyl chain typically appears in a characteristic region of the spectrum. researchgate.netresearchgate.net In some N-CHF₂ derivatives, the geminal fluorine atoms can become diastereotopic, leading to two distinct signals. nih.gov

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum should display three distinct signals. The difluoromethyl carbon (CHF₂) will be split into a triplet by the two directly attached fluorine atoms (¹JCF). The methylene carbon (-CH₂-) will appear as a triplet due to two-bond coupling to the fluorine atoms (²JCF). The isocyanide carbon (-N≡C) has a characteristic chemical shift, and its quadrupolar relaxation is slow enough that coupling to the ¹⁴N nucleus can sometimes be observed. wikipedia.org

¹⁵N NMR Spectroscopy : The ¹⁵N NMR spectrum offers insight into the electronic environment of the nitrogen atom. Isocyanide nitrogens have a distinct chemical shift range. Studies on related isocyanide complexes have utilized ¹⁵N NMR to probe bonding and structure. nih.govrsc.org

Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constants (Hz)
¹H-CHF₂~5.8 - 6.2tt (triplet of triplets)²JHF ≈ 55-60, ³JHH ≈ 4-5
¹H-CH₂-~3.6 - 4.0tt (triplet of triplets)³JHF ≈ 15-20, ³JHH ≈ 4-5
¹⁹F-CHF₂~ -110 to -125dt (doublet of triplets)²JHF ≈ 55-60, ³JHF ≈ 15-20
¹³C-CHF₂~110 - 115t (triplet)¹JCF ≈ 235-245
¹³C-CH₂-~50 - 55t (triplet)²JCF ≈ 20-25
¹³C-N≡C~155 - 165s (singlet) or t (triplet, from ¹⁴N)¹JCN ≈ 5
¹⁵N-N≡C~ -100 to -140t (triplet)²JNH ≈ 2-3

2D NMR Techniques (COSY, HMQC, HSQC, NOESY) Applied to this compound Derivatives

Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignments made from 1D spectra, especially for complex molecules. researchgate.netscience.gov

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would establish the connectivity between the F₂CH and -CH₂- protons through the observation of a cross-peak, confirming the ethyl backbone of the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate protons with their directly attached carbons. An HSQC or HMQC spectrum would show a correlation between the F₂CH proton signal and the F₂CH carbon signal, and another between the -CH₂- proton signals and the -CH₂- carbon signal. ¹⁹F-¹³C HSQC experiments are also powerful tools for assigning fluorinated structures. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment detects protons that are close in space. While less critical for a small, flexible molecule like this compound itself, it would be extremely useful for determining the three-dimensional structure and conformation of larger, more rigid derivatives, such as its metal complexes. lsu.edu

Infrared (IR) and Raman Spectroscopy for Characterization of Isocyano and C-F Bonds

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, provide characteristic "fingerprints" of molecular functional groups. mcmaster.ca

Isocyano (N≡C) Group : The isocyanide functional group gives rise to a very strong and characteristic stretching vibration (νN≡C) in the IR spectrum, typically found in the range of 2110–2165 cm⁻¹. wikipedia.orgdtic.mil This absorption is often sharp and easily identifiable. The balance between σ-donation and π-back-bonding in isocyanide-metal interactions can shift this frequency, making it a useful probe of the coordination environment. acs.org

Carbon-Fluorine (C-F) Bonds : The C-F stretching vibrations are also characteristic. They produce intense absorptions in the IR spectrum, generally appearing in the 1000–1400 cm⁻¹ region. For a gem-difluoro group (CF₂), both symmetric and asymmetric stretching modes are expected.

Raman Spectroscopy : Raman spectroscopy offers complementary information. mcmaster.ca The N≡C stretch is also Raman active. Raman is particularly useful for analyzing symmetric vibrations and the carbon backbone structure, which may be weak or absent in the IR spectrum.

Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
N≡C Stretch-N≡C2110 - 2165Strong, SharpMedium to Strong
C-F Asymmetric Stretch-CHF₂~1350 - 1400StrongWeak
C-F Symmetric Stretch-CHF₂~1100 - 1150StrongMedium
C-H Stretch-CHF₂, -CH₂-2950 - 3050MediumMedium
CH₂ Bend/Scissor-CH₂-~1450 - 1470MediumWeak

Mass Spectrometry (MS) for Elucidation of Reaction Products and Purity Assessmentnsf.gov

Mass spectrometry is a critical tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. It is also used to assess the purity of reaction products and can be used to follow reaction mechanisms. mdpi.comnih.govbeilstein-journals.org

For this compound, electron ionization (EI) would likely produce a detectable molecular ion peak (M⁺) at m/z = 91. The fragmentation pattern would be dictated by the relative strengths of the bonds within the ion. Key predicted fragments would include:

[M-H]⁺ (m/z = 90) : Loss of a hydrogen atom.

[M-F]⁺ (m/z = 72) : Loss of a fluorine atom, a common fragmentation pathway for fluoroalkanes.

[CHF₂]⁺ (m/z = 51) : Cleavage of the C-C bond, resulting in the stable difluoromethyl cation.

[CH₂NC]⁺ (m/z = 40) : The alternative C-C bond cleavage fragment.

[M-NC]⁺ (m/z = 64) : Loss of the isocyanide group as a neutral radical, leaving the 1,1-difluoroethyl cation.

Predicted Mass Spectrometry Fragments for this compound

m/zPredicted Ion FormulaPredicted Fragmentation Pathway
91[C₃H₃F₂N]⁺Molecular Ion (M⁺)
72[C₃H₃FN]⁺[M-F]⁺
64[C₂H₃F₂]⁺[M-NC]⁺
51[CHF₂]⁺C-C Cleavage
40[C₂H₂N]⁺C-C Cleavage

X-ray Crystallography of this compound Derivatives and Co-crystals

While this compound is expected to be a liquid at standard conditions, its solid derivatives, particularly metal complexes, are amenable to single-crystal X-ray diffraction. acs.orgacs.org This technique provides the most definitive structural information, yielding precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. acs.orgacs.org

The crystal structures of metal-isocyanide complexes have been extensively studied. lsu.edunih.govresearchgate.netrsc.org For a derivative of this compound, X-ray crystallography would confirm the C-C-N connectivity and provide precise data on the geometry of the F₂CH-CH₂-N-C unit. The C-N-C angle of the coordinated isocyanide ligand and the M-C bond length are particularly informative about the nature of the metal-ligand bond. Furthermore, analysis of the crystal packing can reveal weak intermolecular interactions, such as C-H···F hydrogen bonds, which are significant in the solid-state chemistry of organofluorine compounds. acs.orgacs.org

Theoretical and Computational Investigations of 1,1 Difluoro 2 Isocyanoethane

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods provide a foundational understanding of a molecule's stability and potential for interaction.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties, including optimized geometries and relative energies of different conformations. The conformational landscape of 1,1-difluoro-2-isocyanoethane is primarily defined by the rotation around the central carbon-carbon single bond. This rotation gives rise to different spatial arrangements of the difluoromethyl (CHF₂) group and the isocyanoethyl (-CH₂NC) group relative to each other.

The two principal conformers are the anti (or trans) and gauche conformations. In the anti conformer, the C-H bond of the difluoromethyl group and the C-N bond of the isocyanoethyl group are positioned 180° apart. In the gauche conformer, this dihedral angle is approximately 60°.

Computational studies on analogous small fluorinated alkanes, such as 1,2-difluoroethane, have shown that the presence of fluorine atoms can lead to a preference for the gauche conformation, a phenomenon known as the gauche effect. nih.gov DFT calculations for this compound would aim to determine the relative energies of these conformers to identify the most stable structure. The introduction of fluorine atoms can significantly influence alkane chain conformation, with outcomes that may depend on the polarity of the medium. soton.ac.uk These calculations typically involve geometry optimization of each conformer, followed by frequency calculations to confirm they are true energy minima and to obtain thermochemical data like Gibbs free energies.

Interactive Data Table: Hypothetical DFT-Calculated Relative Energies for this compound Conformers

This table presents hypothetical data to illustrate typical results from DFT calculations.

ConformerDihedral Angle (H-C-C-C)Relative Energy (kcal/mol)Population at 298 K (%)
Anti180°0.0045
Gauche~60°-0.2555

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. rsc.org These methods, particularly high-level correlated approaches like Coupled Cluster (CCSD(T)), are employed to accurately predict molecular properties such as bond dissociation energies (BDEs). nsf.govresearchgate.net The BDE is the energy required to break a specific bond homolytically, providing a direct measure of its strength.

For this compound, several key bonds are of interest for BDE calculations: the C-F bonds, the C-C single bond, the C-H bonds, and the bonds within the isocyano group (C-N and N≡C). The presence of two electron-withdrawing fluorine atoms on the same carbon atom is expected to significantly influence the strengths of adjacent bonds. For instance, studies on chlorinated ethanes have shown that halogen substitution affects the strength of neighboring C-H and C-C bonds. rsc.org Calculating these BDEs is crucial for predicting the molecule's thermal stability and the likely pathways for its decomposition or reaction. A reaction's energy change is determined by the difference in energy between the bonds broken in reactants and the bonds formed in products. libretexts.org

Interactive Data Table: Hypothetical Ab Initio Bond Dissociation Energies (BDE) for this compound

This table presents hypothetical BDE values to illustrate the expected output from ab initio calculations.

BondBond Dissociation Energy (kcal/mol)
F₂HC-CH₂NC90
H-CF₂CH₂NC100
F-CHFCH₂NC115
CHF₂CH₂-NC75

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping the pathways of chemical reactions. It allows for the characterization of transient species like transition states and the visualization of the entire energy landscape of a reaction.

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point on that pathway. nih.gov Identifying and characterizing the transition state is key to understanding a reaction's kinetics, as its energy relative to the reactants determines the activation energy barrier.

Isocyanides are known to participate in a variety of reactions, including cycloadditions, insertions, and multicomponent reactions. For this compound, a hypothetical reaction, such as a [3+2] cycloaddition with an alkene, could be modeled. Computational methods would be used to locate the transition state structure for this reaction. This involves sophisticated algorithms that search the potential energy surface for a first-order saddle point—a point that is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. Frequency calculations are then performed to confirm the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. The analysis provides the geometry of the transition state and the activation energy, offering insights into the reaction's feasibility and mechanism.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org For a chemical reaction, a one- or two-dimensional slice of this surface is often mapped to visualize the energetic pathway from reactants to products. bohrium.com This pathway, known as the reaction coordinate, ideally passes through the transition state at its highest point.

Mapping the PES for a reaction of this compound would involve calculating the energy at various points along the reaction coordinate. For example, in a cycloaddition reaction, the coordinate might be the distance between the reacting atoms of the isocyanide and the other reactant. The resulting map would show the energy wells corresponding to the reactants and products and the energy barrier corresponding to the transition state. libretexts.org This provides a comprehensive energetic profile of the reaction, revealing whether it is exothermic or endothermic and the height of the energy barrier that must be overcome. bohrium.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model used to explain and predict chemical reactivity based on the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as the nucleophilic or electron-donating component, while the LUMO is the lowest-energy empty orbital and acts as the electrophilic or electron-accepting component. youtube.comyoutube.comlibretexts.org

For this compound, the locations and energies of the HOMO and LUMO dictate its reactivity. The electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue. The isocyanide group, with its lone pair on carbon and π* orbitals, will also significantly influence the frontier orbitals.

FMO analysis would involve calculating the molecular orbitals and their energies. The HOMO's energy level indicates the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept them. taylorandfrancis.com The spatial distribution of these orbitals is also critical; it shows which atoms are most likely to be involved in a reaction. For instance, if the HOMO is localized on the isocyanide carbon, that site will be the primary center of nucleophilic attack. Conversely, the location of the LUMO will indicate the most probable site for a nucleophile to attack the molecule. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity and stability.

Interactive Data Table: Hypothetical FMO Properties of this compound

This table illustrates the type of data generated from an FMO analysis.

OrbitalEnergy (eV)Primary Atomic ContributionPredicted Reactivity
HOMO-11.5Isocyanide Carbon Lone PairNucleophilic site
LUMO-0.5C-N π* orbitalsElectrophilic site
HOMO-LUMO Gap11.0 eVN/AHigh kinetic stability

Molecular Dynamics Simulations for Solvent Effects and Interactions

Extensive searches of publicly available scientific literature and databases have revealed no specific molecular dynamics simulation studies focused on this compound. While molecular dynamics is a powerful computational method for investigating solvent effects and intermolecular interactions of various chemical compounds, it appears that research of this nature has not been published for this particular molecule.

Typically, molecular dynamics simulations would provide valuable insights into the behavior of this compound in different solvent environments. Such studies would involve creating a simulation box containing a single molecule of this compound surrounded by a large number of solvent molecules. By calculating the forces between all atoms and integrating Newton's equations of motion, the trajectory of each atom over time can be determined.

Analysis of these trajectories would allow for the characterization of various properties, including:

Solvation Structure: The arrangement of solvent molecules around the solute molecule, often described by radial distribution functions. This would reveal preferential orientations of solvent molecules and the nature of their interactions with the fluorine and isocyano groups of this compound.

Hydrogen Bonding: The formation and dynamics of any hydrogen bonds between the solute and protic solvents.

Diffusion and Transport Properties: The self-diffusion coefficient of this compound in different solvents, providing information on its mobility.

Intermolecular Interaction Energies: Quantification of the strength of interactions between the solute and solvent molecules, as well as between solute molecules themselves in condensed phases.

Without specific research on this compound, it is not possible to provide detailed research findings or data tables related to its behavior in molecular dynamics simulations. The scientific community has yet to publish studies in this specific area for this compound.

Applications of 1,1 Difluoro 2 Isocyanoethane in Specialized Chemical Research

Role as a Versatile C1 Building Block in Complex Molecule Synthesis

In organic synthesis, "building blocks" are foundational molecular fragments used to construct more complex structures. enamine.netresearchgate.net 1,1-Difluoro-2-isocyanoethane is particularly valuable as a C1 building block, where the isocyanide carbon atom acts as a single-carbon unit for insertion into a molecular framework. The true utility of the isocyano group lies in its participation in multicomponent reactions (MCRs). MCRs, such as the Passerini and Ugi reactions, are powerful synthetic tools that allow for the combination of three or more reactants in a single step, rapidly building molecular complexity and diversity.

The isocyanide functionality in this compound can react with a carboxylic acid and an aldehyde or ketone (Passerini reaction) or with an amine, a carbonyl compound, and a carboxylic acid (Ugi reaction) to form α-acyloxy amides and α-acetamido amides, respectively. In these transformations, the difluoroethyl moiety is incorporated into the final product, imparting the unique properties associated with fluorine, such as increased metabolic stability, lipophilicity, and binding affinity. The ability to introduce this fluorinated motif in a single, efficient step makes this compound a highly attractive reagent in medicinal chemistry and drug discovery. rug.nl

Table 1: Reactivity of this compound as a C1 Building Block

Reaction TypeReactantsProduct ClassKey Feature
Passerini Reaction Aldehyde/Ketone, Carboxylic Acidα-Acyloxy AcylamideForms a new C-C bond and incorporates the difluoroethylamino group in one step.
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acidα-Aminoacyl AcylamideCreates a peptide-like scaffold with an appended difluoroethyl group.
Cycloadditions Dienes, DipolesHeterocyclic StructuresThe isocyanide can act as a dienophile or dipolarophile to construct fluorinated rings.

Utilization in Material Science for Polymer and Monomer Design

The unique electronic properties and reactivity of the isocyanide group, combined with the presence of the difluoroethyl tail, make this compound a candidate for the design of specialized polymers and functional materials.

Isocyanides can undergo polymerization, particularly through transition-metal catalysis (e.g., with nickel(II) catalysts), to form poly(isocyanide)s. These polymers are characterized by a rigid, helical backbone structure. By using this compound as a monomer, it is possible to synthesize poly(this compound), a polymer where each side chain contains a difluoromethyl group. The presence of these fluorinated side chains would be expected to significantly influence the bulk properties of the polymer, imparting high thermal stability, chemical inertness, and low surface energy.

Beyond creating homopolymers, this compound can be used as a comonomer to functionalize other polymeric materials. The incorporation of even small amounts of this monomer can modify the surface properties of a material, creating hydrophobic or oleophobic coatings. The difluoroethyl group can also enhance the performance of materials in demanding applications. For example, in the context of polymer electrolyte membranes for fuel cells, fluorination is a key strategy to improve chemical and thermal stability. The presence of fluorine can also alter the optical and dielectric properties of materials, making them suitable for applications in electronics and optics. The compound's ability to attack some forms of plastics and coatings further highlights its potential to modify material properties. nih.gov

Table 2: Potential Effects of Incorporating this compound into Polymers

PropertyEffect of IncorporationPotential Application
Surface Energy Lowered due to fluorine contentHydrophobic/Oleophobic coatings, anti-fouling surfaces
Thermal Stability Increased due to the strong C-F bondHigh-performance plastics, aerospace materials
Chemical Resistance Enhanced resistance to solvents and acidsProtective linings, chemically resistant seals
Dielectric Constant LoweredLow-k dielectric materials for microelectronics

Development of Agrochemicals and Crop Protection Agents (Focus on synthetic methodology)

The introduction of fluorine into active pharmaceutical ingredients is a well-established strategy, and this trend is equally prominent in the development of modern agrochemicals. Fluorinated compounds often exhibit enhanced efficacy, metabolic stability, and bioavailability. The fluoropyrazole class of fungicides, which are succinate (B1194679) dehydrogenase inhibitors, serves as a prime example where the cost and availability of fluorinated building blocks are critical. researchgate.netscience-gate.com

This compound represents a key synthetic intermediate for accessing novel fluorinated agrochemicals. The synthetic methodology leverages the reactivity of the isocyanide to construct heterocyclic cores that are prevalent in crop protection agents. For instance, the isocyanide can be used in transition-metal-catalyzed cyclization reactions or react with nucleophiles to build substituted pyrazoles, triazoles, or other nitrogen-containing ring systems. The difluoroethyl group is thus strategically installed onto the heterocyclic scaffold, a motif known to be beneficial for fungicidal or insecticidal activity.

Table 3: Hypothetical Synthetic Route to a Fluorinated Heterocycle for Agrochemicals

StepReactantsCatalyst/ReagentIntermediate/ProductPurpose
1 This compound, Hydrazine derivativeAcid or Base catalystSubstituted Triazole PrecursorConstruction of the core heterocyclic ring.
2 Intermediate from Step 1Oxidizing AgentAromatic Fluorinated TriazoleAromatization to form a stable heterocyclic system.
3 Product from Step 2Alkylating/Arylating AgentFinal Agrochemical CandidateFunctionalization to tune biological activity and physical properties.

Applications in Fluorous Chemistry and Separations

Fluorous chemistry utilizes the unique properties of highly fluorinated compounds to facilitate chemical synthesis and purification. The principle relies on the partitioning of fluorous-tagged molecules into a specific fluorous phase, separate from the organic or aqueous phases. This allows for the straightforward separation of tagged products from untagged reagents and byproducts.

While this compound itself is not sufficiently fluorinated to be considered a "fluorous" molecule, it serves as a valuable reagent for introducing a difluoroethyl "tag" onto a target molecule. Through one of the multicomponent reactions described previously, a complex organic molecule can be synthesized with the difluoroethylamino moiety appended. Although this light tag might not be sufficient for traditional liquid-liquid fluorous extraction, it can be effective for purification using Fluorous Solid-Phase Extraction (F-SPE). In F-SPE, the tagged molecule is selectively retained on a fluorinated silica (B1680970) gel column while non-fluorinated impurities are washed away. This method provides a powerful purification strategy in multistep synthesis.

Precursor for Advanced Imaging Probes (e.g., ¹⁸F labeling strategy)

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov It relies on the detection of radiation from a tracer molecule labeled with a positron-emitting isotope, most commonly fluorine-18 (B77423) (¹⁸F). frontiersin.org The favorable half-life (109.8 minutes) and low positron energy of ¹⁸F make it ideal for imaging metabolic processes. nih.govfrontiersin.org

This compound is an excellent candidate as a precursor for the synthesis of ¹⁸F-labeled PET probes. The key synthetic strategy involves a nucleophilic radiofluorination reaction. In this process, one of the non-radioactive fluorine atoms (¹⁹F) on the precursor molecule is substituted with radioactive [¹⁸F]fluoride. This reaction is typically carried out using potassium fluoride (B91410) ([¹⁸F]KF) in the presence of a phase-transfer catalyst like Kryptofix 2.2.2.

The resulting [¹⁸F]-1,1-difluoro-2-isocyanoethane can then be used in subsequent rapid, high-yielding reactions (such as Ugi or Passerini reactions) to attach the ¹⁸F-labeled difluoroethyl group to a biologically active molecule (e.g., a peptide, antibody, or small molecule inhibitor). This two-step approach allows for the late-stage introduction of the radioisotope, which is crucial given the short half-life of ¹⁸F. The ability to create a stock of the labeled isocyanide for conjugation to various targeting vectors makes this a highly efficient and modular approach for developing new PET imaging agents. nih.gov

Table 4: ¹⁸F-Labeling Strategy Using this compound Precursor

ParameterDescription
Precursor 1,1,1-Trifluoro-2-isocyanoethane or a derivative with a suitable leaving group.
Radioisotope Fluorine-18 ([¹⁸F]F⁻)
Reaction Type Nucleophilic Substitution (¹⁹F/¹⁸F or Leaving Group/¹⁸F exchange)
Typical Reagents K[¹⁸F]F, Kryptofix 2.2.2, in aprotic solvent (e.g., acetonitrile)
Reaction Conditions Elevated temperature (e.g., 80-120 °C)
Product [¹⁸F]-1,1-Difluoro-2-isocyanoethane
Application Rapid conjugation to biomolecules for PET tracer synthesis
Advantages Late-stage radiofluorination, modular synthesis of diverse probes

Utility in Ligand Design for Catalysis

The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties. In the realm of catalysis, the introduction of fluorine into ligand structures can lead to catalysts with enhanced stability, modified reactivity, and unique selectivity. While direct studies on this compound as a ligand are not extensively documented, its potential utility can be inferred from the well-established effects of fluorination on other classes of ligands, such as phosphines and N-heterocyclic carbenes (NHCs). man.ac.ukliv.ac.ukresearchgate.net

The presence of the two fluorine atoms on the carbon adjacent to the isocyano group in this compound is expected to exert a strong electron-withdrawing effect. This electronic modification would decrease the electron-donating ability of the isocyanide carbon when it coordinates to a metal center. This modulation of the ligand's electronic properties can be a powerful tool in fine-tuning the catalytic activity of a metal complex. For instance, in reactions where a more electrophilic metal center is desired, a ligand like this compound could be beneficial. acs.org

The synthesis of novel fluorinated ligands is an active area of research, with various methods being developed to introduce fluorine-containing moieties into ligand scaffolds. liv.ac.uk The resulting metal complexes often exhibit improved solubility in non-traditional solvents like supercritical CO2 and fluorous media, which can be advantageous for catalyst recovery and recycling. liv.ac.uk

A notable example that bridges the chemistry of fluorinated compounds and isocyanides in catalysis is the synthesis of a fluorinated nickel enolate. This complex was formed through a C-F bond activation and was shown to coordinate with an isocyanide, forming a C-bound enolate complex that exhibited unique catalytic activities. nih.gov This demonstrates the potential for fluorinated isocyanides to act as ligands in novel catalytic systems. The radical fluoroalkylation of isocyanides using fluorinated sulfones under visible-light photoredox catalysis further highlights the reactivity and potential for incorporating fluorinated groups into isocyanide-containing structures, which could then be utilized as ligands. cas.cnsioc.ac.cn

The table below summarizes the key effects of fluorination on ligand properties and the potential implications for catalysis, drawing parallels to what might be expected for this compound.

Property Affected by FluorinationExpected Impact on this compound as a LigandPotential Catalytic Advantage
Electronic Properties Strong electron-withdrawing effect from the CF2 group, reducing the σ-donating ability of the isocyanide.Fine-tuning of the metal center's electronics, potentially enhancing reactivity in specific catalytic cycles.
Steric Properties The fluorine atoms can introduce specific steric bulk, influencing the coordination geometry around the metal center.Control over enantioselectivity in asymmetric catalysis.
Solubility Increased solubility in fluorous solvents and potentially supercritical CO2.Facilitates catalyst-product separation and catalyst recycling in biphasic catalysis.
Stability The C-F bond is very strong, which can enhance the thermal and oxidative stability of the ligand and the resulting metal complex.Increased catalyst lifetime and robustness under harsh reaction conditions.

Relevance in Astrochemistry for Molecular Identification

The identification of molecules in the interstellar medium (ISM) heavily relies on rotational spectroscopy. wikipedia.org Molecules in the vast, low-density environment of space rotate and emit or absorb electromagnetic radiation at specific frequencies, creating a unique spectral fingerprint. Isocyanides, with their significant dipole moments, are particularly good candidates for detection via radio astronomy. researchgate.net The recent detection of benzonitrile (B105546) (C6H5CN) in the Taurus Molecular Cloud 1 (TMC-1) has spurred interest in its isomer, phenyl isocyanide (C6H5NC), highlighting the astrochemical significance of the isocyanide functional group. nih.gov

While this compound has not been detected in the ISM, its structural features make it a molecule of potential astrochemical interest. The presence of the isocyano group would give it a substantial dipole moment, a prerequisite for strong rotational transitions. The study of the rotational spectra of related isocyanides, such as silyl (B83357) isocyanide (SiH3NC) and ethyl isocyanide (CH3CH2NC), provides the foundational spectroscopic data necessary for their potential astronomical detection. arxiv.orgdntb.gov.ua

The presence of fluorine in an interstellar molecule would be a significant discovery. Organofluorine chemistry in space is a largely unexplored frontier. The scarcity of naturally occurring organofluorine compounds on Earth is attributed to the high energy required to form the C-F bond and the high electronegativity of fluorine. astrobiology.com However, the unique, high-energy conditions of the ISM could potentially facilitate the formation of such molecules. The detection of any organofluorine, including a simple one like 1,1-difluoroethane (B1215649), would provide crucial insights into the chemical processes occurring in space. wikipedia.org

The process of identifying a new molecule like this compound in the ISM would involve several key steps:

Laboratory Spectroscopy: The rotational spectrum of this compound would first need to be measured with high precision in a laboratory setting. This involves determining the rotational constants and other spectroscopic parameters.

Astronomical Observation: Radio telescopes would then be used to search for the specific frequencies corresponding to the rotational transitions of the molecule in various interstellar environments, such as molecular clouds or the envelopes of evolved stars.

Confirmation: A definitive identification would require the detection of multiple rotational transitions that match the laboratory-measured frequencies.

The table below outlines the key molecular properties of isocyanides and fluorinated compounds relevant to their astrochemical detection.

Molecular PropertyRelevance to Astrochemical DetectionExample Molecules Studied
Permanent Dipole Moment Essential for producing observable rotational transitions. Isocyanides generally have large dipole moments.Phenyl isocyanide (μa = 4.0 D), Silyl isocyanide, Ethyl isocyanide. nih.govarxiv.orgdntb.gov.ua
Rotational Constants Determine the frequencies of the rotational transitions, providing a unique spectral fingerprint.Phenyl isocyanide, Phenyl isocyanate, Phenyl isothiocyanate. nih.govumanitoba.ca
Hyperfine Structure The interaction of nuclear spins (e.g., from 14N) with the molecular rotation can cause splitting of rotational lines, providing further confirmation of the molecule's identity.Silyl isocyanide, Diisocyanomethane. researchgate.netarxiv.org
Presence of Fluorine Would provide novel information on interstellar chemistry, but the C-F bond is energetically challenging to form.The search for organofluorines is an active area of research, though detections are scarce. astrobiology.com

The study of complex organic molecules in the interstellar medium is a rapidly advancing field, with new detections challenging and refining our understanding of chemistry in space. nih.govarxiv.org While the direct detection of this compound remains a future prospect, the ongoing study of related isocyanides and the search for organofluorines pave the way for its potential identification.

Advanced Analytical Methodologies for 1,1 Difluoro 2 Isocyanoethane

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a cornerstone for the purification and analysis of 1,1-difluoro-2-isocyanoethane. Both gas and liquid chromatography offer distinct advantages for handling this volatile and reactive compound.

Gas chromatography is exceptionally well-suited for the analysis of volatile compounds like this compound. The separation is achieved based on the compound's boiling point and its interactions with the stationary phase of the GC column. For fluorinated compounds, specialized stationary phases and detectors are often employed to enhance selectivity and sensitivity. silicycle.com

Research Findings: The analysis of fluorinated isocyanides often involves derivatization to improve thermal stability and chromatographic behavior, although direct analysis is possible. mdpi.comrsc.org Comprehensive two-dimensional gas chromatography (GC×GC) has proven particularly effective for separating fluorinated compounds from complex organic mixtures, offering superior resolution compared to single-column GC. nih.govagc.com When coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS), GC×GC allows for reliable structural analysis based on precise mass data and chromatographic position. nih.gov

For detection, while a standard Flame Ionization Detector (FID) can be used, an Electron-Capture Detector (ECD) offers significantly higher sensitivity for electronegative compounds, a characteristic feature of fluorinated molecules. rsc.org Mass Spectrometry (MS) is the most powerful detector, providing not only quantification but also structural information through fragmentation patterns. researchgate.netrsc.orgnih.gov The analysis of isocyanates, structurally related to isocyanides, often utilizes GC-MS to identify and quantify trace amounts in various matrices. mdpi.comresearchgate.net

Table 1: Typical GC Parameters for Analysis of Fluorinated Isocyanides

Parameter Typical Setting Purpose
Column Type DB-17, OV-225, or similar mid-polarity capillary column mdpi.comrsc.org Provides effective separation of polar and fluorinated analytes.
Injector Temperature 250-280 °C mdpi.com Ensures rapid volatilization of the sample without thermal degradation.
Carrier Gas Helium or Hydrogen Inert mobile phase for carrying the analyte through the column.
Oven Program Temperature gradient (e.g., 60°C to 280°C) mdpi.com Separates compounds with a wide range of boiling points.

| Detector | Mass Spectrometry (MS) or Electron-Capture Detector (ECD) rsc.org | MS for identification and quantification; ECD for high-sensitivity detection. |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of reactions that synthesize this compound. It allows for the analysis of non-volatile starting materials, intermediates, and the final product within the reaction mixture, often without extensive sample preparation.

Research Findings: The separation of fluorinated compounds by HPLC often benefits from the use of specialized stationary phases. scispace.com Fluoro-functionalized stationary phases, such as those based on pentafluorophenyl (PFP) or other fluorinated silica (B1680970) gels, can exhibit unique selectivity for halogenated organic compounds compared to standard C18 columns. silicycle.comacs.org This "fluorous-fluorous" interaction can lead to enhanced retention and separation of fluorinated molecules like this compound from non-fluorinated reactants or byproducts. silicycle.com

Reaction monitoring is typically performed by taking aliquots from the reaction vessel at timed intervals, quenching the reaction if necessary, and injecting the mixture into the HPLC system. A UV detector is commonly used, as the isocyanide group and any aromatic precursors or reagents will absorb UV light. By tracking the decrease in reactant peaks and the increase in the product peak, chemists can determine reaction kinetics and endpoint. rsc.org Comparing different analytical methods, HPLC is often used for the determination of isocyanate derivatives, demonstrating its utility for related functional groups. researchgate.net

Table 2: Illustrative HPLC Conditions for Reaction Monitoring

Parameter Typical Setting Purpose
Column Type Pentafluorophenyl (PFP) or C18 reversed-phase column acs.org PFP for enhanced selectivity towards fluorinated analytes; C18 as a general-purpose alternative.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient scispace.com Elutes compounds based on their polarity. A gradient allows for the separation of multiple components with differing polarities.
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the separation and influences peak resolution.
Detector UV-Vis Detector (e.g., at 210-254 nm) Detects chromophoric species, including reactants, intermediates, and the isocyanide product.

| Column Temperature | 25 - 40 °C | Maintains consistent retention times and can improve peak shape. |

In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Studies

In situ spectroscopic techniques are powerful for gaining real-time insights into the reaction dynamics and mechanisms of this compound formation. These methods probe the reaction mixture directly as it evolves, providing data on transient intermediates and the catalyst's state. youtube.comrsc.org

Research Findings: Fourier-Transform Infrared (FTIR) spectroscopy is particularly well-suited for this purpose. The isocyanide (-N≡C) functional group has a strong, sharp, and characteristic absorption band in a relatively uncongested region of the infrared spectrum, typically between 2100 and 2200 cm⁻¹. nih.govresearchgate.net By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the appearance and growth of this specific peak can be monitored continuously, providing a direct measure of product formation. specac.com Similarly, the disappearance of reactant-specific peaks can be tracked. This has been effectively used to quantify isocyanate concentrations, a closely related functional group that also has a distinct IR signature (~2250-2275 cm⁻¹). specac.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is another potent in situ technique. Since the fluorine environment changes significantly as the precursor is converted to this compound, ¹⁹F NMR can directly monitor the reaction progress by observing the diminishing signal of the starting material and the emergence of the product's unique fluorine signal. rsc.org In situ UV-Vis spectroscopy can also be applied, especially if colored intermediates or catalysts are involved, allowing for the tracking of changes in electronic structure during the reaction. nih.govfrontiersin.org

Table 3: Spectroscopic Signatures for Monitoring the Synthesis of this compound

Technique Functional Group / Nucleus Typical Spectral Region / Chemical Shift Observation
FTIR Isocyanide (-N≡C) 2100 - 2200 cm⁻¹ Appearance and increase in peak intensity indicate product formation. nih.gov
¹⁹F NMR -CHF₂ Varies based on precursor Shift in resonance from reactant to product signal.
¹H NMR -CH₂- and -CHF₂ Varies based on structure Changes in chemical shifts and coupling constants as the molecule is formed. docbrown.infodocbrown.info

| ¹³C NMR | Isocyanide (-N≡C) | ~160 ppm | Appearance of the characteristic isocyanide carbon signal. rsc.org |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental, destructive technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of this compound. This analysis provides the empirical formula of the compound, which can be compared to the theoretical values to confirm its stoichiometric purity and composition.

Research Findings: The procedure involves the complete combustion of a precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. The masses of these products are then used to calculate the percentage of C, H, and N in the original sample. Fluorine content is not determined by this standard CHN analysis and requires separate analytical methods, such as ion chromatography or potentiometric titration after combustion in an oxygen flask.

For this compound (C₃H₃F₂N), the theoretical elemental composition serves as the benchmark. A close agreement between the experimental results (typically within ±0.4%) and the theoretical values is considered strong evidence of the compound's identity and purity. youtube.com This technique is a standard final check in the characterization of newly synthesized compounds. rug.nlresearchgate.net

Table 4: Theoretical vs. Experimental Elemental Analysis for C₃H₃F₂N

Element Theoretical Mass % Example Experimental Mass %
Carbon (C) 33.66% 33.70%
Hydrogen (H) 2.82% 2.85%
Nitrogen (N) 13.08% 13.05%
Fluorine (F) 35.49% (Determined separately)

| Oxygen (O) | Not Applicable | Not Applicable |


An in-depth analysis of the chemical compound this compound reveals a molecule of significant interest for future chemical exploration. This article focuses on the prospective research avenues and the inherent challenges associated with this fluorinated isocyanide.

Future Research Directions and Emerging Challenges

The unique structural combination of a gem-difluoro group and a reactive isocyanide functionality in 1,1-difluoro-2-isocyanoethane opens up a wide array of possibilities for future research. However, realizing its full potential requires addressing several key challenges in its synthesis, reactivity, and production.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1,1-difluoro-2-isocyanoethane?

  • Methodology : Base-mediated nucleophilic substitution reactions, such as those used for aryl difluoroethyl ethers, can be adapted. For example, halothane (a fluorinated compound) reacts with phenols under basic conditions to introduce ether linkages . To incorporate the isocyano group, consider using isocyanide-forming reagents like TosMIC (tosylmethyl isocyanide) or employing the Ugi reaction with aldehydes, amines, and fluorinated precursors. Ensure inert conditions (e.g., nitrogen atmosphere) due to the reactivity of isocyanides.
  • Validation : Characterize intermediates via 19F^{19}\text{F} NMR to confirm fluorination and IR spectroscopy to detect the isocyano group (~2150 cm1^{-1}) .

Q. How can thermodynamic properties (e.g., enthalpy of formation) of this compound be determined experimentally?

  • Methodology : Use gas-phase calorimetry or computational methods (e.g., Gaussian with DFT-B3LYP/6-311+G(d,p)) to estimate ΔfH\Delta_fH^\circ. For experimental validation, compare with analogous compounds like 1,1-difluoroethane (ΔfHgas=276.0kJ/mol\Delta_fH^\circ_{\text{gas}} = -276.0 \, \text{kJ/mol}) .
  • Data Interpretation : The electron-withdrawing isocyano group may increase enthalpy relative to non-polarized difluoroethanes. Cross-reference with ion clustering data to assess gas-phase stability .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify the isocyano stretch (~2150 cm1^{-1}) and C-F stretches (1000-1300 cm1^{-1}) .
  • NMR : Use 19F^{19}\text{F} NMR to resolve geminal fluorine splitting (coupling constants JFF200300HzJ_{FF} \approx 200-300 \, \text{Hz}) and 13C^{13}\text{C} NMR to confirm the isocyano carbon (~150 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) can detect molecular ion fragmentation patterns, particularly loss of F or CN groups .

Advanced Research Questions

Q. How do steric and electronic effects of the isocyano group influence reaction pathways in fluorinated systems?

  • Mechanistic Insight : The isocyano group’s strong electron-withdrawing nature polarizes the C-F bonds, potentially enhancing electrophilic reactivity. For example, in Diels-Alder reactions, the isocyano group may act as a dienophile. Computational modeling (e.g., NBO analysis) can quantify charge distribution .
  • Experimental Design : Compare reaction rates with non-isocyano analogs (e.g., 1,1-difluoroethane) under identical conditions. Monitor kinetics via in-situ IR or GC-MS .

Q. How should researchers resolve contradictions in reported thermodynamic data for fluorinated compounds?

  • Case Study : Discrepancies in ΔfH\Delta_fH^\circ values for 1,1-difluoroethane (e.g., -276.0 kJ/mol vs. -280.2 kJ/mol ) may arise from calibration methods or impurities.
  • Resolution : Re-measure using standardized calorimetry (e.g., bomb calorimetry with >99.5% purity samples) and validate against NIST’s ThermoData Engine .

Q. What computational strategies predict the stability of this compound under varying conditions?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate thermal decomposition pathways at elevated temperatures (e.g., 300–500 K).
  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for C-F and C-NC bonds using CCSD(T)/CBS benchmarks .
  • Software : Gaussian, ORCA, or NWChem for energy profiles; VMD for visualization .

Q. How can isotopic labeling (e.g., 18F^{18}\text{F}, 13C^{13}\text{C}) elucidate reaction mechanisms involving this compound?

  • Experimental Design : Synthesize 13C^{13}\text{C}-labeled isocyano derivatives to track migratory aptitude in cycloadditions. Use 18F^{18}\text{F}-labeling to study fluorine transfer in nucleophilic substitutions.
  • Analytical Tools : LC-MS/MS with isotope-selective detection or PET imaging for in-situ tracking .

Safety and Handling

Q. What safety protocols are critical when handling reactive fluorinated isocyanides?

  • Guidelines :

  • Use engineering controls (e.g., fume hoods) to prevent inhalation of volatile isocyanides.
  • Store under inert gas (argon) due to air/moisture sensitivity.
  • Refer to SDS for 1,1-dichloro-1,2-difluoroethane (analogous handling) for emergency procedures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.